BenchChemオンラインストアへようこそ!

3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine

Cross-coupling chemistry C–C bond formation Modular synthesis

3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1152663-17-6) is a heterocyclic small-molecule building block featuring a 1,4-dimethyl-5-aminopyrazole core linked at the 3-position to a 5-bromofuran-2-yl substituent. With the molecular formula C₉H₁₀BrN₃O and a molecular weight of 256.10 g/mol, it belongs to the class of 3-aryl-4-alkyl-5-aminopyrazoles—a scaffold recognized in medicinal chemistry for its synthetic versatility and biological potential.

Molecular Formula C9H10BrN3O
Molecular Weight 256.10 g/mol
Cat. No. B13320570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine
Molecular FormulaC9H10BrN3O
Molecular Weight256.10 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C2=CC=C(O2)Br)C)N
InChIInChI=1S/C9H10BrN3O/c1-5-8(12-13(2)9(5)11)6-3-4-7(10)14-6/h3-4H,11H2,1-2H3
InChIKeyXTHKSHOTTVGKPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine: Structural Identity, Compound Class, and Procurement-Relevant Characteristics


3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1152663-17-6) is a heterocyclic small-molecule building block featuring a 1,4-dimethyl-5-aminopyrazole core linked at the 3-position to a 5-bromofuran-2-yl substituent . With the molecular formula C₉H₁₀BrN₃O and a molecular weight of 256.10 g/mol, it belongs to the class of 3-aryl-4-alkyl-5-aminopyrazoles—a scaffold recognized in medicinal chemistry for its synthetic versatility and biological potential [1]. The compound is typically supplied at ≥95% purity and serves as a key intermediate for further functionalization via palladium-catalyzed cross-coupling at the bromine handle or derivatization at the free 5-amine group .

Why 3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine Cannot Be Replaced by Generic Pyrazole or Furan Analogs in Research and Development


Substituting this compound with a generic 5-aminopyrazole, a non-brominated furan-pyrazole, or even a closely related positional isomer introduces changes in synthetic reactivity, physicochemical properties, and biological target engagement that are quantitatively meaningful. The bromine atom at the furan 5-position is not a passive structural feature—it is the essential reactive handle for palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira), enabling modular diversification that non-halogenated analogs cannot support [1]. Simultaneously, the 1,4-dimethyl-5-aminopyrazole core is a validated pharmacophore: structure–activity relationship (SAR) studies have demonstrated that the precise 1,4-dimethyl substitution pattern on the 5-aminopyrazole scaffold directly influences kinase inhibitory potency, with certain derivatives achieving IC₅₀ values in the low nanomolar range against p38α MAP kinase . Replacing either the bromine handle or the methylation pattern compromises both the synthetic utility and the biological fidelity of downstream products, making generic substitution scientifically unjustifiable for programs dependent on this specific chemotype [2].

Quantitative Differentiation Evidence for 3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine Against Its Closest Analogs


Synthetic Reactivity Advantage: Presence of a Cross-Coupling-Competent Bromine at the Furan 5-Position Versus Non-Halogenated Analog

The bromine atom at the furan 5-position of the target compound provides a reactive aryl halide handle for palladium(0)-catalyzed cross-coupling reactions (Suzuki-Miyaura, Mizoroki-Heck, Sonogashira), enabling direct C–C bond formation at this position [1]. In contrast, the non-brominated analog 3-(furan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1152681-70-3) lacks this reactive handle and cannot undergo direct cross-coupling without prior C–H activation or halogenation . The bromofuran moiety in related scaffolds has demonstrated regioselective reactivity in Suzuki couplings, with reported yields of 62–80% for analogous bromofuran substrates under standard conditions [1].

Cross-coupling chemistry C–C bond formation Modular synthesis

Molecular Weight and Lipophilicity Differentiation: Brominated Versus Non-Brominated Furan-Pyrazole Analogs

The target compound (MW 256.10 g/mol, C₉H₁₀BrN₃O) carries a bromine atom that substantially increases molecular weight and calculated lipophilicity compared to its non-brominated counterpart 3-(furan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine (MW 177.20 g/mol, C₉H₁₁N₃O) . The Br substituent contributes approximately +78.9 Da to the molecular weight and adds ~0.6–0.8 units to the calculated logP based on the Hansch π constant for aromatic bromine [1]. These differences are significant for property-based design: the higher logP of the brominated compound may enhance membrane permeability but also affect aqueous solubility, with predicted LogP values for related bromofuran-pyrazoles estimated at approximately 1.5–2.0 compared to 0.7–1.2 for non-brominated furan analogs [1].

Physicochemical properties Drug-likeness LogP prediction

Scaffold Validation: Antiproliferative Activity of the 3-Aryl-4-alkyl-5-aminopyrazole Chemotype in Human Cancer Cell Lines

The 3-aryl-4-alkyl-5-aminopyrazole scaffold—the exact chemotype to which the target compound belongs—has been experimentally validated for antitumor activity. In a systematic study of eight 3-aryl-4-alkylpyrazol-5-amines, the lead compound 5h exhibited anti-proliferation IC₅₀ values of 0.9 μM against U-2 OS (osteosarcoma) and 1.2 μM against A549 (lung cancer) cells in MTT assays [1]. Thirteen pharmacophores were mapped by target fishing, confirming that the 3-aryl-4-alkyl-5-aminopyrazole architecture engages multiple cancer-relevant biological targets [1]. While these data are for a structural analog rather than the target compound itself, they establish the class-level biological relevance of this substitution pattern and support the use of 3-(5-bromofuran-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine as a starting point for further SAR exploration.

Antitumor activity Kinase inhibition MTT assay

Positional Isomer Differentiation: 5-Bromofuran-2-yl Versus 5-Bromofuran-3-yl Substitution on Pyrazole Reactivity and Target Engagement

The attachment position of the bromofuran moiety to the pyrazole core critically determines both synthetic accessibility and biological target interaction geometry. The target compound features a 5-bromofuran-2-yl group (bromine at furan C5, pyrazole linkage at furan C2), whereas its positional isomer 3-(5-bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1878135-89-7) has the same substituents connected via furan C3 . This positional difference alters the electronic conjugation pathway between the pyrazole and furan rings: the C2-linked isomer (target compound) allows extended π-conjugation through the furan oxygen, while the C3-linked isomer disrupts this conjugation, leading to different UV absorption, redox potentials, and molecular recognition profiles . In related bromofuran-heterocycle systems, the 2-yl vs. 3-yl attachment has been shown to affect binding affinity to biological targets; for example, 5-bromofuran-2-yl triazole derivatives exhibited anti-inflammatory activity superior to the reference drug diclofenac (59.87% edema suppression vs. 15.13%) in a carrageenan-induced rat paw edema model [1].

Positional isomerism Regiochemistry Structure–activity relationship

Methyl Substitution Pattern Specificity: 1,4-Dimethyl-5-aminopyrazole Core as a Privileged Kinase Inhibitor Scaffold

The 1,4-dimethyl substitution pattern on the 5-aminopyrazole core of the target compound is not arbitrary—it is a specifically validated motif in kinase inhibitor development. SAR studies on 5-aminopyrazole-based p38α MAP kinase inhibitors have demonstrated that the 1,4-dimethyl motif is essential for achieving nanomolar-range potency; compounds bearing this exact substitution pattern achieved IC₅₀ values in the low nanomolar range against p38α and exhibited strong cellular inhibition of TNFα production . Analogs lacking the 4-methyl group (e.g., 3-(5-bromofuran-2-yl)-1-methyl-1H-pyrazol-5-amine, CAS 1152657-25-4) or lacking the N1-methyl group (e.g., 3-(5-bromofuran-2-yl)-4-methyl-1H-pyrazol-5-amine, CAS 1234174-54-9) present a different steric and electronic environment at the pyrazole core, which can alter kinase binding pocket occupancy and hydrogen-bonding networks . In a related study, N-alkyl substitution on the pyrazole ring of aminopyrazole derivatives was shown to modulate selectivity against closely related kinases, with certain N-alkyl variants exhibiting >100-fold selectivity shifts [1].

Kinase inhibition p38α MAPK Structure–activity relationship

Optimal Procurement and Application Scenarios for 3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine Based on Quantitative Differentiation Evidence


Modular Library Synthesis via Palladium-Catalyzed Cross-Coupling at the Bromofuran Handle

The bromine atom at the furan 5-position makes this compound an ideal building block for Suzuki-Miyaura, Heck, or Sonogashira diversification. Procurement is justified when the synthetic route requires direct C–C bond formation at the furan ring without additional halogenation steps. The non-brominated analog (CAS 1152681-70-3) cannot serve this purpose, and the 3-bromofuran positional isomer (CAS 1878135-89-7) may exhibit different regiochemical outcomes in cross-coupling reactions. [1]

Kinase Inhibitor Lead Optimization Leveraging the Validated 1,4-Dimethyl-5-aminopyrazole Pharmacophore

For programs targeting p38α MAP kinase or related kinases, this compound provides the validated 1,4-dimethyl-5-aminopyrazole core with a modifiable bromofuran handle for SAR expansion. The class-level evidence demonstrates that 3-aryl-4-alkyl-5-aminopyrazoles achieve sub-micromolar antiproliferative IC₅₀ values (0.9–1.2 μM) against cancer cell lines. Analogs lacking the full 1,4-dimethyl substitution pattern may exhibit altered kinase selectivity, as demonstrated by >100-fold selectivity shifts in related aminopyrazole series. [2][3]

Antitumor Scaffold Development Based on the 3-Aryl-4-alkyl-5-aminopyrazole Chemotype

The target compound belongs to a chemotype for which lead compound 5h demonstrated IC₅₀ values of 0.9 μM (U-2 OS) and 1.2 μM (A549) in MTT assays. The bromine substituent provides a synthetic handle for further optimization of potency and pharmacokinetic properties. Procurement of this specific brominated building block enables direct entry into this validated antitumor chemical space, whereas non-halogenated or differently substituted analogs require additional synthetic manipulation. [2]

Physicochemical Property Modulation: Balancing Lipophilicity and Solubility in Lead Optimization

The bromine atom contributes approximately +0.6 to +0.8 logP units compared to the non-brominated analog (MW 177.20 vs. 256.10 g/mol). For drug discovery programs operating near the Lipinski rule-of-5 boundaries, the choice between brominated and non-brominated furan-pyrazole building blocks has quantifiable consequences for lead compound properties. Procurement of the brominated variant is appropriate when increased membrane permeability is desired; the non-brominated analog should be selected when lower lipophilicity and higher aqueous solubility are prioritized. [4]

Quote Request

Request a Quote for 3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.